molecular formula C14H12N2 B11892840 2-Methyl-1-(pyridin-2-yl)indolizine

2-Methyl-1-(pyridin-2-yl)indolizine

Cat. No.: B11892840
M. Wt: 208.26 g/mol
InChI Key: RWLDPUYWPSJYRC-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-2-yl)indolizine is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-2-yl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another method includes the use of radical cyclization and cross-coupling reactions involving 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of indolizines often involves transition metal-catalyzed reactions and oxidative coupling strategies. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyridin-2-yl)indolizine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as selenium dioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and alkylation reactions are typical, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in ethanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indolizine ring .

Scientific Research Applications

2-Methyl-1-(pyridin-2-yl)indolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-2-yl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways . Detailed studies on its exact mechanism are ongoing, but its structural features suggest it could modulate biological processes through binding to specific receptors or enzymes.

Comparison with Similar Compounds

    Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.

    Pyridine: A simpler nitrogen-containing ring that serves as a building block for more complex heterocycles.

    Indolizidine Alkaloids: A broader class of compounds that includes various biologically active molecules.

Uniqueness: 2-Methyl-1-(pyridin-2-yl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-1-pyridin-2-ylindolizine

InChI

InChI=1S/C14H12N2/c1-11-10-16-9-5-3-7-13(16)14(11)12-6-2-4-8-15-12/h2-10H,1H3

InChI Key

RWLDPUYWPSJYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=CC2=C1C3=CC=CC=N3

Origin of Product

United States

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